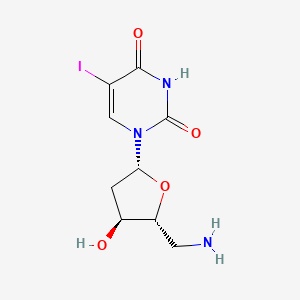
1-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to uridine but features modifications at specific positions, including the addition of an iodine atom and an amino group. These modifications confer unique properties that make it valuable for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- typically involves multiple steps, starting from uridine. The process includes selective iodination and amination reactions. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and amino group modifications allow it to inhibit viral DNA replication by being incorporated into viral DNA, thereby disrupting the replication process. This makes it particularly effective against viruses like herpes simplex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in similar applications.
5-Fluoro-2’-deoxyuridine: A fluorinated analog with distinct biological activities.
Uniqueness
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. Its reduced toxicity compared to other nucleoside analogs makes it a valuable tool in antiviral research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
56045-73-9 |
|---|---|
Molekularformel |
C9H12IN3O4 |
Molekulargewicht |
353.11 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12IN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
UNJJHOQIVSZFDN-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN)O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CN)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN)O |
Synonyme |
5'-amino-2',5'-dideoxy-5-iodouridine 5'-amino-5-iodo-2',5'-dideoxyuridine 5-iodo-5'-amino-2',5'-dideoxyuridine AIDDU AIdUrd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















